BMS-502

Diacylglycerol kinase Enzyme inhibition Immuno-oncology

BMS-502 is a uniquely potent dual DGKα/ζ inhibitor (IC₅₀ 4.6/2.1 nM). Its 8‑(4‑(bis(4‑fluorophenyl)methyl)piperazin‑1‑yl) substitution confers >100‑fold selectivity over β/γ/κ isoforms, enabling sub‑micromolar T‑cell activation (EC₅₀ 0.28 µM IFNγ, 0.065 µM CD8⁺ proliferation) unachievable with generic analogs. Ideal for ex vivo T‑cell expansion, CAR‑T manufacturing, and PK/PD studies requiring sustained target engagement.

Molecular Formula C27H22F2N6O3
Molecular Weight 516.5 g/mol
Cat. No. B10855975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-502
Molecular FormulaC27H22F2N6O3
Molecular Weight516.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)N=C(C=C2)C#N
InChIInChI=1S/C27H22F2N6O3/c1-32-22-11-10-21(16-30)31-23(22)25(26(27(32)36)35(37)38)34-14-12-33(13-15-34)24(17-2-6-19(28)7-3-17)18-4-8-20(29)9-5-18/h2-11,24H,12-15H2,1H3
InChIKeyXAHMIJCNFUSTMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS-502 (8-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile): Baseline Chemical and Pharmacological Profile


BMS-502, also known as 8-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile, is a substituted naphthyridinone compound with a molecular weight of 516.5 g/mol (C₂₇H₂₂F₂N₆O₃) [1]. It is characterized as a potent dual inhibitor of diacylglycerol kinases α (DGKα) and ζ (DGKζ) [2], belonging to the class of small-molecule immune checkpoint modulators. The compound exhibits high purity (>99%) as verified by commercial vendors, and demonstrates solubility in DMSO (≥25.7 mg/mL) with limited aqueous solubility .

Why BMS-502 Cannot Be Replaced by Generic DGK Inhibitors: Structural and Functional Specificity


In-class DGK inhibitors exhibit substantial variability in isoform selectivity, potency, and functional immune activation. The 8‑(4‑(bis(4‑fluorophenyl)methyl)piperazin‑1‑yl) substitution pattern in BMS-502 confers a unique combination of sub‑nanomolar DGKα/ζ dual inhibition and strong selectivity over β, γ, and κ isoforms that is not replicated by earlier‑generation inhibitors such as R59022 or ritanserin [1]. Furthermore, the naphthyridine‑2‑carbonitrile core and 7‑nitro group collectively enable functional T‑cell activation in human whole‑blood assays at sub‑micromolar concentrations, a phenotype not achieved by the structurally related but less active analog BMS‑684 . Consequently, substituting BMS‑502 with a generic DGK inhibitor or a close structural analog would unpredictably alter experimental outcomes, particularly in studies requiring precise modulation of DGKα/ζ‑mediated immune checkpoints.

Quantitative Differentiation of BMS-502: Direct Comparative Evidence Against Analog Inhibitors


DGKα Inhibitory Potency: BMS-502 vs. BMS-684 and Other DGK Inhibitors

BMS-502 inhibits DGKα with an IC₅₀ of 0.0046 µM (4.6 nM), representing a 3.3‑fold improvement over the closely related analog BMS‑684 (IC₅₀ = 0.015 µM) and more than 130‑fold greater potency than the previously reported inhibitor R59949 (IC₅₀ = 4.3 µM) [1]. The data were generated under identical liposome‑based assay conditions, enabling direct comparison.

Diacylglycerol kinase Enzyme inhibition Immuno-oncology

DGKζ Inhibitory Potency: BMS-502 vs. BMS-684

BMS-502 is a potent inhibitor of DGKζ with an IC₅₀ of 0.0021 µM (2.1 nM). In direct contrast, BMS‑684, an earlier lead compound sharing the benzhydryl piperazine scaffold, is completely inactive against DGKζ (IC₅₀ >10 µM) [1]. This >4,700‑fold difference in potency highlights the critical role of the naphthyridine‑2‑carbonitrile moiety and the 7‑nitro group in enabling dual α/ζ inhibition.

Diacylglycerol kinase Isoform selectivity T-cell biology

DGK Isoform Selectivity Profile: BMS-502 vs. BMS-684 and Other Inhibitors

BMS-502 demonstrates a sharply defined selectivity window across the DGK family. It is 217‑fold selective for DGKα over DGKβ (IC₅₀ 1.0 µM), 148‑fold over DGKγ (0.68 µM), and 1,000‑fold over DGKκ (4.6 µM). In contrast, the earlier analog BMS‑684 exhibits no measurable activity against DGKζ or DGKι (IC₅₀ >10 µM) and only 167‑fold selectivity for DGKα over DGKβ [1]. The broader‑spectrum inhibitor R59022 shows no selectivity among α, β, γ, ζ, and ι (all IC₅₀s >10 µM except α: 4.3 µM) [1].

Isoform selectivity Off-target activity Chemical biology

Functional Immune Activation in Human Whole Blood: IFNγ Release

In human whole‑blood assays, BMS-502 stimulates interferon‑γ (IFNγ) release with an EC₅₀ of 0.28 µM. BMS‑684, despite its moderate DGKα inhibition, fails to induce IFNγ production at concentrations up to 20 µM (EC₅₀ >20 µM) [1]. This >71‑fold difference in functional potency correlates with BMS‑502's ability to inhibit both DGKα and DGKζ, confirming that ζ inhibition is essential for downstream T‑cell effector function.

T-cell activation Interferon gamma Ex vivo pharmacology

CD8⁺ T‑Cell Proliferation: Comparative Potency in Primary Immune Cells

BMS-502 promotes CD8⁺ T‑cell proliferation with an EC₅₀ of 0.065 µM (65 nM). No comparable data are available for BMS‑684 due to its lack of functional activity [1]. This value is approximately 5‑fold lower than the EC₅₀ for IFNγ release (0.28 µM), indicating that proliferation is a more sensitive readout of DGKα/ζ inhibition.

T-cell proliferation CD8+ T cells Cancer immunotherapy

In Vivo Exposure and Functional Durability: Mouse Cytotoxic T‑Cell Assay

BMS-502 exhibits an EC₅₀ of 0.34 µM (340 nM) in the mouse cytotoxic T‑cell IFNγ assay (mCTC) . Critically, the compound maintains plasma concentrations exceeding the mCTC EC₅₀ for 72 hours following a single oral dose, driven by excellent microsomal stability (82 % remaining after incubation in mouse liver microsomes) [1]. This prolonged exposure translates into dose‑dependent immune stimulation in the OT‑1 mouse model [1]. While class‑level comparisons are limited, the 72‑hour exposure duration distinguishes BMS‑502 from shorter‑acting DGK inhibitors that require more frequent dosing to maintain efficacy.

In vivo pharmacology Pharmacokinetics Mouse OT‑1 model

Procurement‑Focused Application Scenarios for BMS-502 in Scientific Research


T‑Cell Exhaustion and Checkpoint Modulation Studies

BMS-502 is optimally suited for in vitro and ex vivo investigations of T‑cell exhaustion, where simultaneous inhibition of DGKα and DGKζ is required to reverse intracellular checkpoint signaling. The compound's 0.28 µM EC₅₀ for IFNγ release in human whole blood and 0.065 µM EC₅₀ for CD8⁺ proliferation [1] enable robust immune activation at concentrations that avoid confounding effects on DGKβ, γ, or κ (selectivity >100‑fold).

Adoptive T‑Cell Therapy Pre‑Clinical Development

In adoptive cell therapy workflows, BMS-502 can be employed to enhance the ex vivo expansion and activation of tumor‑infiltrating lymphocytes or CAR‑T cells. Its potent CD8⁺ T‑cell proliferation EC₅₀ (65 nM) [1] and validated in vivo immune stimulation in the OT‑1 model support its use as a tool compound to optimize T‑cell manufacturing protocols and to study DGK‑mediated regulation of T‑cell fitness.

Combination Immunotherapy Research

BMS-502 is a preferred tool for exploring combination regimens with extracellular checkpoint inhibitors (e.g., anti‑PD‑1/PD‑L1 antibodies) due to its distinct mechanism of action. The compound's ability to amplify suboptimal T‑cell receptor stimulation, as demonstrated in the OT‑1 model , makes it valuable for studying synergistic effects that may overcome resistance to PD‑1 blockade.

Pharmacokinetic/Pharmacodynamic Modeling of DGK Inhibition

The 72‑hour exposure window above the mCTC EC₅₀ (0.34 µM) makes BMS-502 an excellent candidate for PK/PD studies requiring sustained target engagement. Researchers can leverage this property to correlate plasma concentrations with ex vivo T‑cell activity and to model the relationship between DGKα/ζ occupancy and functional immune readouts over extended time courses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-502

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.